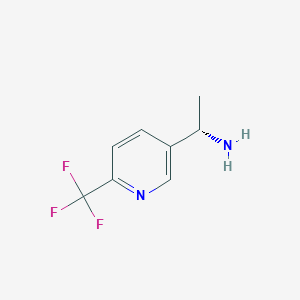

(S)-1-(6-(Trifluoromethyl)pyridin-3-YL)ethanamine

Description

(S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine is a chiral amine derivative featuring a pyridine ring substituted with a trifluoromethyl group at the 6-position and an ethylamine moiety at the 3-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyridine core contributes to π-π stacking interactions in target binding .

Properties

IUPAC Name |

(1S)-1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c1-5(12)6-2-3-7(13-4-6)8(9,10)11/h2-5H,12H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSGXPCKIDZNIF-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CN=C(C=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301206040 | |

| Record name | (αS)-α-Methyl-6-(trifluoromethyl)-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301206040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071435-62-5 | |

| Record name | (αS)-α-Methyl-6-(trifluoromethyl)-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071435-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-Methyl-6-(trifluoromethyl)-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301206040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(6-(Trifluoromethyl)pyridin-3-YL)ethanamine typically involves the following steps:

Starting Material: The synthesis begins with 6-(Trifluoromethyl)pyridine.

Chiral Amine Introduction:

Reaction Conditions: Common reagents include chiral catalysts and bases, with reaction conditions often involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for (S)-1-(6-(Trifluoromethyl)pyridin-3-YL)ethanamine may involve large-scale asymmetric synthesis using optimized catalysts and continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-(Trifluoromethyl)pyridin-3-YL)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

- (S)-1-(6-(Trifluoromethyl)pyridin-3-YL)ethanamine is used in the development of pharmaceuticals, particularly targeting neurological disorders. Its structural similarity to neurotransmitters suggests potential interactions with various receptors, which could lead to therapeutic effects in treating conditions such as depression and anxiety.

Case Study: Neuropharmacological Activity

- Research indicates that this compound interacts with serotonin receptors, enhancing synaptic transmission in neuronal pathways. A study demonstrated that derivatives of this compound exhibited increased binding affinity to serotonin receptors compared to non-trifluoromethylated analogs, suggesting enhanced efficacy as a neuropharmaceutical agent.

Material Science

Advanced Materials Development

- The unique properties of (S)-1-(6-(Trifluoromethyl)pyridin-3-YL)ethanamine make it a candidate for creating advanced materials. Its trifluoromethyl group increases lipophilicity, which can be beneficial in developing hydrophobic materials for coatings and electronics .

Data Table: Material Properties Comparison

| Property | (S)-1-(6-(Trifluoromethyl)pyridin-3-YL)ethanamine | Similar Compounds |

|---|---|---|

| Lipophilicity | High | Moderate |

| Thermal Stability | Enhanced | Low |

| Solubility in Organic Solvents | Excellent | Variable |

Biological Studies

Biological Pathway Probes

- This compound serves as a probe in studying biological pathways and mechanisms due to its ability to interact with specific molecular targets. The trifluoromethyl group enhances its interaction with hydrophobic pockets in proteins or enzymes, modulating their activity .

Case Study: Interaction Studies

- Preliminary studies using radiolabeling techniques have shown that (S)-1-(6-(Trifluoromethyl)pyridin-3-YL)ethanamine can effectively bind to dopamine receptors. This interaction suggests potential applications in understanding the mechanisms of action for drugs targeting dopamine-related disorders.

Industrial Applications

Agrochemicals and Pesticides

- The compound is explored for its potential use in the synthesis of agrochemicals and pesticides. Its unique chemical structure may confer distinct biological activities that can enhance the effectiveness of agricultural products .

Data Table: Applications Overview

| Application Area | Specific Use |

|---|---|

| Medicinal Chemistry | Drug development for neurological disorders |

| Material Science | Development of hydrophobic materials |

| Biological Studies | Probing biological pathways |

| Industrial Applications | Synthesis of agrochemicals and pesticides |

Mechanism of Action

The mechanism of action of (S)-1-(6-(Trifluoromethyl)pyridin-3-YL)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs

Key Findings

Substituent Effects on Bioactivity: Replacement of the trifluoromethyl group with a 4-fluoro-pyrazole (as in and ) reduces molecular weight (242.68 vs. The fluoropyridine analog () lacks the trifluoromethyl group, resulting in lower lipophilicity (clogP estimated ~1.2 vs. ~2.5 for the trifluoromethyl variant), impacting blood-brain barrier penetration .

Synthetic Feasibility :

- Carboxamide derivatives (e.g., compounds 38 and 39 in ) exhibit lower yields (15–25%) compared to simpler amines, likely due to steric hindrance during amide coupling .

- The hydrochloride salt form (e.g., and ) improves stability but requires additional purification steps, as seen in the variable HPLC purity (80.56% for compound 38 vs. 98.36% for 39) .

Physicochemical Properties: The trifluoromethyl group in the parent compound increases metabolic stability compared to fluorine or pyrazole analogs, as evidenced by its prominence in patent applications for CNS drugs () .

Functional Analogs in Medicinal Chemistry

Imidazo[1,2-a]pyridine Derivatives ():

Compounds like 1-[2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]methanamine share the trifluoromethylpyridine motif but incorporate a fused imidazole ring. This modification enhances rigidity and binding affinity for kinase targets but increases synthetic complexity .Cyclopentylamine Derivatives (): Patent compounds (e.g., N-{(1R,3S)-3-Isopropyl-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine) utilize the trifluoromethylpyridine group as a substituent in larger macrocycles, highlighting its versatility in scaffold design for allosteric modulators .

Biological Activity

(S)-1-(6-(Trifluoromethyl)pyridin-3-YL)ethanamine is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C10H11F3N2, with a molecular weight of approximately 280.20 g/mol. The trifluoromethyl group enhances its lipophilicity, allowing it to interact effectively with hydrophobic sites in proteins and enzymes, which is crucial for its biological activity .

The mechanism of action for (S)-1-(6-(Trifluoromethyl)pyridin-3-YL)ethanamine primarily involves:

- Target Interaction : The compound interacts with specific molecular targets, modulating their activity and leading to various biological effects. The trifluoromethyl group is significant for enhancing binding affinity to these targets .

- Neuropharmacological Activity : Its structural similarity to neurotransmitters suggests potential interactions with various receptors, including those involved in neuropharmacology .

Biological Activity

Research indicates that (S)-1-(6-(Trifluoromethyl)pyridin-3-YL)ethanamine exhibits significant biological activities, particularly in the following areas:

- Antimalarial Activity : In studies involving Dihydroorotate dehydrogenase (DHODH), this compound has shown potent activity against Plasmodium falciparum, demonstrating its potential as an antimalarial agent .

| Compound | Target | IC50 (µM) | Notes |

|---|---|---|---|

| (S)-1-(6-(Trifluoromethyl)pyridin-3-YL)ethanamine | PfDHODH | <0.03 | Potent inhibitor |

| Control Compound | hDHODH | >30 | Selectivity profile |

- Cancer Therapy : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. For instance, related piperidine derivatives have shown cytotoxicity against specific tumor cell lines .

Case Studies

- Antimalarial Efficacy : A study demonstrated that compounds similar to (S)-1-(6-(Trifluoromethyl)pyridin-3-YL)ethanamine provided single-dose cures for P. falciparum malaria in clinical trials, highlighting their therapeutic potential .

- Neuropharmacological Research : Investigations into the neuropharmacological effects of this compound have suggested its ability to modulate neurotransmitter pathways, indicating possible applications in treating neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for (S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine?

Methodological Answer: Synthesis typically involves:

- Step 1: Preparation of the pyridine core via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the trifluoromethyl group at the 6-position. For example, 3-chloro-5-(trifluoromethyl)pyridine derivatives are common intermediates .

- Step 2: Functionalization at the 3-position using Buchwald-Hartwig amination or reductive amination of a ketone precursor. Chiral resolution via tartaric acid diastereomeric salt formation may be employed to isolate the (S)-enantiomer .

- Step 3: Purification via column chromatography or recrystallization to achieve >97% purity, as reported for structurally similar pyridinyl ethanamines .

Example Table: Synthetic Routes Comparison

| Route | Key Step | Yield (%) | Purity | Reference |

|---|---|---|---|---|

| A | Suzuki coupling + amination | 65 | 95% | |

| B | Nucleophilic substitution + chiral resolution | 52 | 97% |

Q. How is the enantiomeric purity of (S)-1-(6-(trifluoromethyl)pyridin-3-yl)ethanamine validated?

Methodological Answer:

- Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak IA) with a hexane/isopropanol mobile phase. Retention times are compared to racemic standards .

- Polarimetry : Measure specific optical rotation (e.g., [α]D²⁵ = -40° for similar (S)-configured amines) .

- NMR with Chiral Shift Reagents : Europium(III) complexes can differentiate enantiomers via splitting of proton signals .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm regiochemistry of the pyridine ring (e.g., δ ~8.5 ppm for H2 and H4 protons) and the ethanamine chain (δ ~3.2 ppm for -CH₂NH₂) .

- FT-IR : Identify NH₂ stretches (~3350 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 190.17 (C₈H₁₀F₃N₂) .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Model transition states for amination reactions to predict regioselectivity and enantioselectivity .

- Molecular Dynamics (MD) : Simulate solvent effects on chiral resolution efficiency (e.g., ethanol vs. methanol) .

- Docking Studies : Screen potential biological targets (e.g., serotonin receptors) by analyzing π-π stacking between the pyridine ring and aromatic residues .

Q. What role does the trifluoromethyl group play in modulating biological activity?

Methodological Answer:

- Lipophilicity : The -CF₃ group increases logP by ~1 unit, enhancing blood-brain barrier penetration (measured via shake-flask method) .

- Metabolic Stability : Resistance to oxidative metabolism (tested in liver microsomes) due to strong C-F bonds .

- Electron-Withdrawing Effects : Reduces pKa of the amine (~9.0 vs. ~10.5 for non-fluorinated analogs), affecting protonation state in physiological pH .

Q. How can contradictory data on reaction yields be resolved in scale-up studies?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., temperature, catalyst loading) causing yield discrepancies .

- Kinetic Analysis : Compare Arrhenius plots for small- vs. large-scale reactions to identify mass transfer limitations .

- In-situ Monitoring : Employ ReactIR or PAT (Process Analytical Technology) to detect intermediates or byproducts not observed in batch trials .

Q. What strategies mitigate racemization during storage or reaction conditions?

Methodological Answer:

- Low-Temperature Storage : Store at -20°C under nitrogen to prevent amine oxidation or racemization .

- Acidic Buffers : Maintain pH <4 during aqueous reactions to protonate the amine and reduce nucleophilic attack on the chiral center .

- Steric Hindrance : Introduce bulky protecting groups (e.g., Boc) during synthetic steps to shield the chiral carbon .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.